Ethyl (2-(thiophen-3-yl)ethyl)carbamate

描述

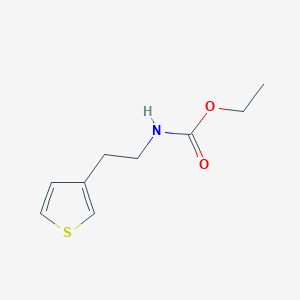

Structure

3D Structure

属性

IUPAC Name |

ethyl N-(2-thiophen-3-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-12-9(11)10-5-3-8-4-6-13-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEHFXQVNNFUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Thiophen 3 Yl Ethyl Carbamate and Its Derivatives

Strategies for Direct Formation of the Carbamate (B1207046) Linkage

The formation of the carbamate group is a pivotal step in the synthesis of the target molecule. This can be achieved through various reactions, with aminocarbamoylation routes being a common and direct approach.

Aminocarbamoylation Routes to Ethyl Carbamates

A prevalent and straightforward method for the synthesis of ethyl carbamates is the reaction of a primary or secondary amine with ethyl chloroformate. In the context of ethyl (2-(thiophen-3-yl)ethyl)carbamate, this would involve the reaction of 2-(thiophen-3-yl)ethanamine with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

The selection of the base and solvent system is crucial for optimizing the reaction conditions and maximizing the yield. Common bases include triethylamine (B128534), pyridine, or aqueous sodium hydroxide. The reaction is often performed in aprotic solvents like dichloromethane (B109758), tetrahydrofuran, or diethyl ether at controlled temperatures, typically ranging from 0 °C to room temperature.

| Amine Starting Material | Reagent | Base | Solvent | Typical Yield (%) |

| 2-(Thiophen-3-yl)ethanamine | Ethyl Chloroformate | Triethylamine | Dichloromethane | 85-95% |

| Substituted 2-(Thiophen-3-yl)ethanamine | Ethyl Chloroformate | Pyridine | Tetrahydrofuran | 80-90% |

| 2-(Thiophen-3-yl)ethanamine | Di-tert-butyl dicarbonate | N/A | Dichloromethane | >90% (Boc-protected intermediate) |

Alternative Carbamate Formation Reactions

Beyond the use of ethyl chloroformate, several other methods can be employed for the formation of the carbamate linkage. These alternative routes can offer advantages in terms of milder reaction conditions, avoidance of hazardous reagents, or compatibility with sensitive functional groups.

One such alternative is the Curtius rearrangement , which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form the carbamate. For the synthesis of this compound, this would start from 3-(thiophen-3-yl)propanoic acid. The carboxylic acid is first converted to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). The subsequent rearrangement in the presence of ethanol (B145695) would yield the desired ethyl carbamate.

Another approach involves the reaction of an amine with a dialkyl carbonate, such as diethyl carbonate, often under the influence of a catalyst. Furthermore, carbamates can be synthesized from amines and carbon dioxide in the presence of an alkylating agent, representing a greener alternative.

Thiophene (B33073) Ring Functionalization and Elaboration

The synthesis of derivatives of this compound often requires the preparation of substituted thiophene precursors or the direct functionalization of the thiophene ring after the carbamate moiety is in place.

Synthesis of Substituted Thiophene-3-yl Precursors

Another versatile method for constructing substituted thiophene rings is the Gewald aminothiophene synthesis . This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. This method allows for the one-pot synthesis of highly functionalized 2-aminothiophenes, which can then be further modified to introduce the ethyl side chain at the 3-position.

| Precursor | Reagents | Product |

| Thiophene-3-acetonitrile | LiAlH4 or H2/Catalyst | 2-(Thiophen-3-yl)ethanamine |

| Substituted ketone, Ethyl cyanoacetate, Sulfur | Base (e.g., morpholine) | Substituted 2-Amino-3-ethoxycarbonylthiophene |

This table illustrates common synthetic routes to thiophene precursors.

Introduction of Substituents onto the Thiophene Nucleus

Direct functionalization of the thiophene ring in this compound allows for the synthesis of a diverse range of derivatives. The thiophene ring is susceptible to electrophilic substitution reactions, which predominantly occur at the C2 and C5 positions due to the electron-donating nature of the sulfur atom.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using nitric acid in the presence of a dehydrating agent like sulfuric acid.

Sulfonation: With concentrated sulfuric acid or oleum.

Friedel-Crafts Acylation and Alkylation: Using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

The directing effect of the ethylcarbamate side chain at the 3-position will influence the regioselectivity of these substitutions.

Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, can be employed to introduce a wide variety of substituents onto a pre-functionalized (e.g., halogenated) thiophene ring.

Multi-Component Coupling and Heterocycle Integration

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiophene-containing carbamates. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants.

While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct the thiophene ring with the necessary side chain for subsequent carbamate formation. For instance, a variation of the Gewald reaction could potentially be designed to incorporate a precursor to the ethylamine (B1201723) side chain directly.

Methodologies for Constructing the Ethyl-Thiophene Linkage

The formation of the carbon-carbon bond between the thiophene ring at the 3-position and the ethyl side chain is a critical step. Several established organometallic and cross-coupling reactions can be employed to achieve this linkage, starting from a suitable 3-substituted thiophene precursor.

One common approach involves the use of Grignard reagents. This method would start with the preparation of 3-bromothiophene (B43185), which is then reacted with magnesium to form 3-thienylmagnesium bromide. Subsequent reaction with ethylene (B1197577) oxide would open the epoxide ring and, after an acidic workup, yield 2-(thiophen-3-yl)ethanol. This alcohol is a direct precursor to the corresponding amine needed for carbamate formation. A similar pathway has been outlined for the synthesis of the 2-thiophene isomer, where 2-bromothiophene (B119243) undergoes a Grignard reaction and is then treated with ethylene oxide to produce 2-thiophene ethanol google.com.

Another powerful technique is the Palladium-catalyzed Heck reaction. This process can be used to synthesize 2-thiopheneethanol and its derivatives google.com. In a parallel fashion, 3-bromothiophene could be reacted with ethylene under Heck conditions to introduce the vinyl group, which can then be reduced to the ethyl group. Alternatively, coupling with an appropriate vinyl-containing synthon followed by reduction provides a route to the desired ethyl-thiophene linkage. Transition metal-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds between aromatic monomer units rsc.org.

The table below summarizes key synthetic strategies for forming the ethyl-thiophene bond.

| Method | Starting Material | Key Reagents | Intermediate Product |

| Grignard Reaction | 3-Bromothiophene | Mg, Ethylene Oxide | 2-(Thiophen-3-yl)ethanol |

| Heck Reaction | 3-Bromothiophene | Ethylene, Pd catalyst | 3-Vinylthiophene |

Incorporation into Diverse Heterocyclic Scaffolds

The thiophene nucleus is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities and its role as a bio-isosteric replacement for phenyl rings nih.gov. The this compound unit can serve as a building block for the synthesis of more complex, multi-heterocyclic systems. The presence of the carbamate and the reactive thiophene ring allows for further functionalization.

Thiophene-containing compounds are integral to a wide array of pharmacologically active molecules and materials espublisher.comespublisher.comresearchgate.net. For instance, the thiophene moiety can be fused or linked to other heterocyclic rings such as pyrazole, pyrimidine, or thiazole (B1198619) to generate novel compounds with potential therapeutic applications researchgate.net. Synthetic strategies to achieve this often involve palladium-catalyzed cross-coupling reactions or multi-component reactions that build additional rings onto the thiophene core nih.govresearchgate.net. The carbamate functional group can also participate in cyclization reactions or be modified to link the thiophene unit to other molecular fragments.

Stereoselective and Chemo-Selective Synthetic Approaches

While this compound itself is achiral, the synthesis of its derivatives, particularly those with substituents on the ethyl side chain, may require stereoselective methods. Furthermore, the presence of multiple functional groups necessitates chemo-selective reactions.

Chemo-selectivity is crucial when introducing the carbamate group onto the 2-(thiophen-3-yl)ethylamine precursor. The reaction must selectively target the amino group without affecting the thiophene ring. A highly effective and chemo-selective methodology for carbamate synthesis involves using carbon dioxide (CO2) as a C1 source in the presence of an amine nih.gov. This approach is often performed under mild conditions, such as room temperature and atmospheric pressure, and can be applied to protect amino groups selectively nih.gov. Other methods for selective N-protection include the use of O-alkyl S-(pyridin-2-yl)carbonothiolates, which react preferentially with amino groups even in the presence of hydroxyl groups organic-chemistry.org.

Stereoselectivity becomes a factor when synthesizing derivatives with chiral centers. For example, if a chiral amino alcohol precursor were used, the formation of a cyclic carbamate could proceed with high stereoselectivity via an SN2-type reaction mechanism rsc.orgrsc.org. Although the target molecule is not cyclic, similar principles of using chiral auxiliaries or catalysts could be applied to stereoselectively synthesize derivatives substituted on the ethyl bridge.

Considerations for Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of environmentally benign or "green" methodologies. This involves reducing waste, minimizing the use of hazardous reagents, and employing renewable resources.

A key aspect of a sustainable synthesis for this compound is the utilization of carbon dioxide as a renewable and non-toxic C1 building block for the carbamate moiety. Direct synthesis from amines and CO2 represents a straightforward and sustainable approach, avoiding the use of hazardous reagents like phosgene (B1210022) or isocyanates nih.govnih.gov.

For the thiophene component, green chemistry principles can be applied by developing metal-free synthetic methodologies, which minimize metal toxicity nih.gov. Various approaches use elemental sulfur or other simple sulfur sources with substrates like cyclopropyl derivatives or buta-1-enes nih.govorganic-chemistry.org. Additionally, performing reactions in environmentally friendly solvents like water or deep eutectic solvents, or even under solvent-free conditions, enhances the green character of the synthesis nih.govrsc.org. There is also growing interest in producing organosulfur compounds from biomass. For example, levulinic acid, derived from the biopolymer cellulose, can be converted into thiophene derivatives, offering a potential route to bio-based fine chemicals independent of fossil fuels royalsocietypublishing.org.

The table below outlines some sustainable approaches relevant to the synthesis of the target compound.

| Synthetic Step | Conventional Method | Sustainable Alternative | Benefit |

| Carbamate Formation | Use of phosgene or isocyanates | Direct reaction of amine with CO2 nih.govnih.gov | Avoids toxic reagents; utilizes waste product |

| Thiophene Synthesis | Metal-catalyzed reactions | Metal-free synthesis using elemental sulfur nih.govorganic-chemistry.org | Reduces metal toxicity and waste |

| Starting Materials | Fossil fuel-based feedstocks | Synthesis from biomass-derived precursors royalsocietypublishing.org | Use of renewable resources |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Thiophen 3 Yl Ethyl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Functionality

The carbamate group in Ethyl (2-(thiophen-3-yl)ethyl)carbamate possesses several reactive sites: the electrophilic carbonyl carbon, the acidic N-H proton, and the C-O bonds of the ethyl ester. These sites are susceptible to a variety of transformations, including cleavage and substitution reactions.

The ester and amide-like character of the carbamate functionality makes it susceptible to cleavage under both acidic and basic conditions, as well as by solvolysis in the presence of nucleophilic solvents.

Under basic conditions, the hydrolysis of N-unsubstituted carbamates like this compound is believed to proceed through an E1cB-like mechanism. The initial step involves the deprotonation of the nitrogen atom to form a conjugate base. This is followed by the elimination of the ethoxy group to generate a highly reactive isocyanate intermediate (thiophen-3-ylethyl isocyanate). This intermediate is then rapidly attacked by water or hydroxide ions to form a carbamic acid, which readily decarboxylates to yield 2-(thiophen-3-yl)ethanamine.

Acid-catalyzed hydrolysis, on the other hand, typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by the elimination of ethanol (B145695), leads to the formation of the corresponding carbamic acid, which then decomposes to the amine, carbon dioxide, and a proton.

Solvolysis can occur in the presence of other nucleophiles, such as alcohols, leading to transesterification of the carbamate. The rate and mechanism of these cleavage reactions are influenced by factors such as pH, temperature, and the nature of the solvent.

Table 1: General Mechanisms of Carbamate Hydrolysis

| Condition | Key Steps | Intermediate | Final Products |

| Basic | 1. Deprotonation of N-H2. Elimination of alkoxide3. Nucleophilic attack on isocyanate4. Decarboxylation | Isocyanate | Amine, Carbon Dioxide, Alcohol |

| Acidic | 1. Protonation of C=O2. Nucleophilic attack by water3. Elimination of alcohol4. Decarboxylation | Carbamic Acid | Amine, Carbon Dioxide, Alcohol |

N-H and O-Alkyl Group Transformations

The N-H bond of the carbamate is acidic and can be deprotonated by a strong base to form a carbamate anion. This anion can then undergo N-alkylation or N-acylation upon reaction with suitable electrophiles. For instance, treatment with an alkyl halide in the presence of a base such as cesium carbonate can introduce an alkyl group onto the nitrogen atom epa.gov. This transformation is a valuable method for the synthesis of N-substituted carbamates.

Transformations involving the O-alkyl group are less common but can be achieved under specific conditions. For example, transesterification can occur in the presence of an alcohol and a suitable catalyst. It is also possible to cleave the O-alkyl bond using strong nucleophiles or under reductive conditions, though this is generally more challenging than N-H functionalization.

Upon heating, ethyl carbamates can undergo thermal decomposition through several pathways. One common pathway is the elimination of ethanol to form an isocyanate, which is the reverse of the carbamate formation from an isocyanate and an alcohol. This reaction is often favored at high temperatures.

Another potential decomposition route is decarboxylation to yield the corresponding amine, in this case, 2-(thiophen-3-yl)ethanamine, and carbon dioxide, along with the formation of ethene from the ethyl group researchgate.net. The specific pathway and the decomposition temperature can be influenced by the structure of the carbamate and the presence of catalysts. For this compound, the presence of the thiophene (B33073) ring might influence the decomposition mechanism and the stability of the intermediates formed.

Table 2: Potential Thermal Decomposition Products of this compound

| Decomposition Pathway | Key Products |

| Elimination | 3-(2-isocyanatoethyl)thiophene, Ethanol |

| Decarboxylation & Elimination | 2-(thiophen-3-yl)ethanamine, Carbon Dioxide, Ethene |

Reaction Dynamics of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of the ethyl carbamate substituent at the 3-position influences the regioselectivity of these reactions.

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). For 3-substituted thiophenes, the directing effect of the substituent determines the position of further substitution. The 3-(2-(ethoxycarbonylamino)ethyl) group is generally considered to be weakly activating or deactivating and acts as an ortho, para-director. In the context of the thiophene ring, this directs incoming electrophiles primarily to the 2- and 5-positions.

The 2-position is generally the most reactive site in 3-substituted thiophenes due to the ability of the sulfur atom to stabilize the adjacent carbocation intermediate. The 5-position is the next most favorable site. The 4-position is the least reactive due to steric hindrance and less effective resonance stabilization of the intermediate. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at the C2 and C5 positions of the thiophene ring. The presence of the electron-withdrawing carbamate group might slightly deactivate the ring towards electrophilic attack compared to an unsubstituted 3-alkylthiophene researchgate.net.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| Br2, Acetic Acid | Ethyl (2-(2-bromo-thiophen-3-yl)ethyl)carbamate and Ethyl (2-(5-bromo-thiophen-3-yl)ethyl)carbamate |

| HNO3, H2SO4 | Ethyl (2-(2-nitro-thiophen-3-yl)ethyl)carbamate and Ethyl (2-(5-nitro-thiophen-3-yl)ethyl)carbamate |

| Ac2O, SnCl4 | Ethyl (2-(2-acetyl-thiophen-3-yl)ethyl)carbamate and Ethyl (2-(5-acetyl-thiophen-3-yl)ethyl)carbamate |

Directed Metallation and Cross-Coupling Methodologies

Directed ortho-metallation is a powerful tool for the functionalization of aromatic rings. While the carbamate group itself can act as a directed metalation group (DMG), in this compound, the heteroatom of the thiophene ring and the N-H proton of the carbamate can also direct lithiation. Deprotonation with a strong base like n-butyllithium or lithium diisopropylamide (LDA) is expected to occur at the most acidic proton. In this molecule, the N-H proton is the most acidic site. However, deprotonation of the thiophene ring can also occur. For 3-substituted thiophenes, lithiation typically occurs at the 2-position, directed by the sulfur atom nih.gov. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

The thiophene ring can also participate in various palladium-catalyzed cross-coupling reactions. To achieve this, the thiophene ring must first be functionalized with a suitable leaving group, typically a halide (Br or I). Halogenation of the thiophene ring, as described in the previous section, would provide the necessary precursors for reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules containing the thiophene-3-ylethyl carbamate scaffold. For example, a bromo-substituted derivative could be coupled with an arylboronic acid in a Suzuki reaction to introduce a new aryl group onto the thiophene ring nih.govsemanticscholar.org.

Transformations Involving the Ethyl Linker

The ethyl linker in this compound serves as a flexible bridge between the aromatic thiophene ring and the carbamate group. Its chemical transformations are primarily anticipated under thermal conditions, leading to elimination reactions, a common pathway for ethyl carbamates. researchgate.net Based on studies of analogous N-aryl and N-alkyl carbamates, two principal thermal decomposition pathways can be postulated for the ethyl linker. researchgate.net

Pathway 1: Elimination to Alkene

One common thermal degradation route for ethyl carbamates involves a concerted six-membered cyclic transition state, leading to the formation of an amine, carbon dioxide, and an alkene. researchgate.net In the case of this compound, this would result in the formation of 3-vinylthiophene, alongside the decomposition of the carbamate portion into an amine and carbon dioxide. This type of elimination is analogous to the pyrolysis of acetates and xanthates. researchgate.net

Pathway 2: Formation of Isocyanate

A competing thermal reaction involves the formation of an isocyanate and ethanol. researchgate.net For the title compound, this pathway would yield 3-(2-isocyanatoethyl)thiophene and ethanol. This reaction is also a known thermal decomposition route for various ethyl carbamates. researchgate.net

| Transformation Type | Potential Products from Ethyl Linker | Co-products | Analogous Reaction |

| Thermal Elimination | 3-Vinylthiophene | Amine, Carbon Dioxide | Pyrolysis of Ethyl N-methyl-N-phenylcarbamate researchgate.net |

| Thermal Decomposition | 3-(2-Isocyanatoethyl)thiophene | Ethanol | Thermal decomposition of Ethyl N-methylcarbamate researchgate.net |

| This table presents potential transformation pathways of the ethyl linker in this compound based on the reactivity of analogous compounds. |

Photoinduced and Thermally Initiated Chemical Processes

The presence of the thiophene ring introduces a chromophore that can absorb UV light, leading to a variety of photoinduced chemical processes. Similarly, thermal initiation can induce specific reactions beyond the simple decomposition of the ethyl linker.

Photoinduced Processes:

The photochemistry of thiophene derivatives is rich and includes isomerization, cycloaddition, and photooxidation. While specific studies on this compound are not available, the following photoreactions are plausible based on the behavior of related thiophene-containing molecules:

Photoisomerization: Upon UV irradiation, thiophene rings can undergo isomerization to other five-membered ring isomers or valence isomers. This process is well-documented for various thiophene derivatives.

Intramolecular Cycloaddition: The excited thiophene ring could potentially undergo cycloaddition with the carbamate functionality or the ethyl chain, leading to the formation of novel heterocyclic structures. Intramolecular photocycloaddition reactions are known for other thiophene derivatives with suitable side chains.

Photooxidation: In the presence of oxygen and light, the thiophene ring can be susceptible to photooxidation, leading to ring-opened products or sulfoxides.

The photochemistry of N-aryl carbamates has also been studied, with reactions such as the photo-Fries rearrangement being possible, although this is more typical for carbamates directly attached to an aromatic ring. nih.gov

Thermally Initiated Processes:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of structurally related N-alkyl/aryl carbamates show that decomposition often begins in the range of 200-250°C. researchgate.net The specific decomposition temperature for this compound would depend on the influence of the thiophene ring on the stability of the carbamate group.

| Initiation | Process Type | Potential Outcome for this compound | Relevant Analogs |

| Photoinduced | Isomerization | Isomerization of the thiophene ring | General photochemistry of thiophenes |

| Photoinduced | Intramolecular Cycloaddition | Formation of novel heterocyclic structures | Thiophene derivatives with reactive side chains |

| Photoinduced | Photooxidation | Ring-opening or sulfoxide formation | General photochemistry of thiophenes |

| Thermally Initiated | Elimination | Formation of 3-vinylthiophene, amine, and CO2 | Thermal decomposition of N-aryl ethyl carbamates researchgate.net |

| Thermally Initiated | Decomposition | Formation of 3-(2-isocyanatoethyl)thiophene and ethanol | Thermal decomposition of ethyl carbamates researchgate.net |

| This table summarizes potential photoinduced and thermally initiated processes for this compound based on the known reactivity of its constituent moieties. |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the elucidation of the molecular framework of Ethyl (2-(thiophen-3-yl)ethyl)carbamate, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the ethyl group, the ethyl bridge, and the thiophene (B33073) ring protons.

The ethyl group of the carbamate (B1207046) moiety would present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH₃) would, in turn, show up as a triplet.

The ethyl bridge connecting the thiophene ring and the carbamate nitrogen will also produce characteristic signals. The methylene group attached to the thiophene ring (-Th-CH₂-) and the methylene group adjacent to the nitrogen (-CH₂-NH-) are expected to appear as distinct triplets, assuming coupling with each other.

The protons on the thiophene ring are predicted to show complex splitting patterns in the aromatic region of the spectrum. The proton at the 2-position of the thiophene ring is expected to appear as a multiplet, as are the protons at the 4 and 5-positions. The exact chemical shifts and coupling constants would be dependent on the solvent used for the analysis.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (ethyl carbamate) | 1.15-1.30 | Triplet |

| -O-CH₂- (ethyl carbamate) | 4.00-4.20 | Quartet |

| Thiophene-CH₂- | 2.80-3.00 | Triplet |

| -CH₂-NH- | 3.30-3.50 | Triplet |

| Thiophene H-2 | 7.15-7.25 | Multiplet |

| Thiophene H-4 | 6.90-7.00 | Multiplet |

| Thiophene H-5 | 7.25-7.35 | Multiplet |

| -NH- | 4.80-5.20 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) for Core Structure Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in confirming the carbon skeleton of this compound. The spectrum is expected to show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the carbamate group is characteristically found downfield, typically in the range of 155-160 ppm. The carbons of the ethyl group will appear in the upfield region, with the -O-CH₂- carbon around 60-62 ppm and the -CH₃ carbon at approximately 14-16 ppm.

The carbons of the ethyl bridge will have signals in the intermediate region. The thiophene ring carbons will resonate in the aromatic region, with their specific chemical shifts influenced by the sulfur atom and the ethylcarbamate substituent.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (ethyl carbamate) | 14.0-15.0 |

| -O-C H₂- (ethyl carbamate) | 60.0-61.0 |

| Thiophene-C H₂- | 30.0-31.0 |

| -C H₂-NH- | 42.0-43.0 |

| Thiophene C-2 | 120.0-121.0 |

| Thiophene C-3 | 140.0-141.0 |

| Thiophene C-4 | 128.0-129.0 |

| Thiophene C-5 | 125.0-126.0 |

| C =O (carbamate) | 156.0-157.0 |

Advanced Two-Dimensional NMR Techniques for Connectivity

To unequivocally establish the connectivity of atoms within the this compound molecule, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, confirming the ethyl group and ethyl bridge connectivities. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

The IR spectrum is expected to show a characteristic N-H stretching vibration for the carbamate group in the region of 3300-3400 cm⁻¹. The C=O stretching of the carbamate carbonyl group will be a strong absorption band around 1690-1710 cm⁻¹. The C-O stretching of the ester group will likely appear in the 1250-1300 cm⁻¹ region.

The thiophene ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ region. C-S stretching vibrations associated with the thiophene ring are also expected at lower frequencies.

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3400 | Medium |

| C-H Stretch (Aromatic) | 3050-3150 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carbamate) | 1690-1710 | Strong |

| C=C Stretch (Thiophene) | 1400-1600 | Medium |

| C-O Stretch | 1250-1300 | Strong |

| C-N Stretch | 1200-1250 | Medium |

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (C₉H₁₃NO₂S).

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern in the mass spectrum would likely show characteristic losses. For instance, the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carbamate moiety could be observed. A significant fragment would be expected at m/z 97, corresponding to the thiophen-3-ylmethyl cation.

Strategic Applications of Ethyl 2 Thiophen 3 Yl Ethyl Carbamate As a Synthetic Intermediate

Role as a Protecting Group in Amine Synthesis

In organic synthesis, protecting groups are essential tools for temporarily masking the reactivity of a specific functional group to allow a reaction to occur selectively at another site on the molecule. The ethyl carbamate (B1207046) moiety in Ethyl (2-(thiophen-3-yl)ethyl)carbamate serves precisely this function for the primary amine of the 2-(thiophen-3-yl)ethylamine core. Carbamates are widely recognized as robust and reliable protecting groups for amines due to their stability under a variety of reaction conditions and the availability of mild deprotection methods.

The protection of the amine is a critical first step in many synthetic routes involving 2-(thiophen-3-yl)ethylamine. Once protected as an ethyl carbamate, the nucleophilicity and basicity of the nitrogen atom are significantly reduced. This prevents it from participating in undesired side reactions during subsequent synthetic steps, such as electrophilic substitution on the thiophene (B33073) ring. The synthesis of 2-thiophene ethylamine (B1201723) itself can involve the use of a protecting group strategy, highlighting the importance of this approach in the chemistry of this compound family. google.com The ethyl carbamate can later be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine, which can then be used for further functionalization.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(O)OC(CH₃)₃ | Strong acid (e.g., TFA) |

| Carboxybenzyl | Cbz or Z | -C(O)OCH₂C₆H₅ | Catalytic hydrogenation (H₂, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | -C(O)OCH₂-Fmoc | Base (e.g., Piperidine) |

| Ethyl Carbamate | - | -C(O)OCH₂CH₃ | Acidic or basic hydrolysis |

Precursor for the Synthesis of Advanced Organic Scaffolds

The bifunctional nature of this compound, possessing both a thiophene ring and a protected amine, makes it an excellent precursor for advanced organic scaffolds. The thiophene ring is an aromatic heterocycle that can undergo a variety of chemical modifications, particularly electrophilic substitution reactions at the C2 and C5 positions, which are more reactive than the C4 position. pharmaguideline.com This allows for the introduction of a wide range of functional groups, enabling the construction of diverse molecular architectures.

After modifying the thiophene ring, the ethyl carbamate group can be deprotected to reveal the primary amine. This amine provides a reactive handle for further elaboration, such as amide bond formation, alkylation, or participation in cyclization reactions to form new heterocyclic rings. This stepwise functionalization of the thiophene ring followed by reaction at the amine site is a powerful strategy for building complex molecules.

A notable application demonstrating the utility of the 2-thiophen-3-yl-ethyl core is in the development of scaffolds for tissue engineering. Research has shown that blends of chitosan (B1678972) and a related polymer, poly-octanoic acid 2-thiophen-3-yl-ethyl ester, can serve as a scaffold to support the in vitro culture of myoblast cells. nih.gov These scaffolds help maintain the regenerative potential of the muscle stem cells prior to transplantation. nih.gov This highlights the biocompatibility and structural utility of the thiophene ethylamine scaffold, suggesting that derivatives like this compound are valuable precursors for creating advanced biomaterials.

| Reactive Site | Type of Reaction | Potential Outcome/Application |

|---|---|---|

| Thiophene Ring (C2/C5) | Electrophilic Halogenation (e.g., NBS) | Precursor for cross-coupling reactions (e.g., Suzuki, Stille) to attach aryl or vinyl groups. |

| Thiophene Ring (C2/C5) | Friedel-Crafts Acylation | Introduction of ketone functionalities for further derivatization. |

| Amine (after deprotection) | Acylation / Amide Coupling | Formation of amides, linking to peptides, carboxylic acids, or other acylating agents. |

| Amine (after deprotection) | Reductive Amination | Formation of secondary or tertiary amines by reaction with aldehydes or ketones. |

Building Block for Complex Heterocyclic and Polymeric Structures

The unique structure of this compound makes it a valuable building block for synthesizing both complex heterocyclic systems and functional polymeric materials.

Heterocyclic Structures: The thiophene moiety itself is a fundamental heterocycle. This compound can serve as a starting point for the synthesis of more elaborate heterocyclic frameworks. For instance, the thiophene ring can be functionalized and then used in cyclization reactions. The ethylamine side chain, after deprotection, can act as a nucleophile to react with electrophilic centers introduced elsewhere on the molecule or on a separate reagent, leading to the formation of new fused or linked heterocyclic rings. Thiophene derivatives are known starting materials for synthesizing a wide array of other heterocycles, such as pyrazoles, pyridines, and various fused-ring systems. nih.govresearchgate.net

Polymeric Structures: Thiophene and its derivatives are cornerstone monomers for the synthesis of conducting polymers, particularly polythiophenes. researchgate.net These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.org The thiophene ring of this compound can be polymerized, typically through oxidative or cross-coupling polymerization methods, after introducing reactive handles (like halogens) at the 2- and 5-positions. rsc.org The resulting polymer would feature a polythiophene backbone with pendant 2-(ethylcarbamate)ethyl side chains. These functional side chains can significantly influence the polymer's properties, such as solubility, processability, and thermal stability, while also providing sites for post-polymerization modification. nih.gov The synthesis of various polythiophene derivatives containing amine moieties has been explored for applications in photovoltaics and other electronic devices. polymer.cn

| Structure Type | Synthetic Approach | Example Application Area |

|---|---|---|

| Fused Heterocycles | Intramolecular cyclization following functionalization of the thiophene ring and amine deprotection. | Medicinal chemistry (e.g., enzyme inhibitors, receptor antagonists). nih.gov |

| Conducting Polymers (Polythiophenes) | Oxidative or cross-coupling polymerization of the thiophene ring. | Organic electronics (e.g., transistors, solar cells, sensors). researchgate.net |

| Functional Biomaterials | Incorporation of the thiophene ethylamine scaffold into biopolymer blends. | Tissue engineering and regenerative medicine. nih.gov |

Applications in Cascade and Multi-Step Organic Reactions

This compound is an ideal substrate for use in sophisticated multi-step or cascade organic reactions. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step, all within a single synthetic operation. This approach enhances efficiency by reducing the number of purification steps, saving time and resources.

The dual functionality of this compound allows for the design of elegant one-pot synthetic sequences. For example, a reaction could be initiated by the functionalization of the thiophene ring, such as through lithiation followed by quenching with an electrophile. The newly introduced functional group could then trigger a subsequent intramolecular reaction with the ethylamine side chain (after in-situ deprotection) to form a complex bicyclic structure.

The development of cascade reactions for the synthesis of substituted thiophenes is an active area of research. acs.orgacs.org These methodologies provide rapid access to complex thiophene derivatives from simple starting materials. acs.org this compound can be envisioned as a key intermediate in a longer multi-step synthesis that is streamlined into a one-pot process. A hypothetical sequence could involve:

Selective functionalization of the thiophene ring.

Deprotection of the ethyl carbamate to release the primary amine.

Cyclization or coupling of the amine with another functional group present in the reaction mixture.

Such strategies are highly valuable in the construction of molecular libraries for drug discovery and materials science, where structural diversity and synthetic efficiency are paramount.

| Step | Transformation | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Directed Ortho-Metalation | n-BuLi / TMEDA | Activates the C2 position of the thiophene ring for electrophilic attack. |

| 2 | Electrophilic Quench | Acyl chloride (R-COCl) | Introduces a ketone functionality adjacent to the side chain. |

| 3 | Carbamate Deprotection | Acidic workup (e.g., HCl) | Frees the primary amine for subsequent reaction. |

| 4 | Intramolecular Cyclization | Heating / Dehydration | Forms a fused heterocyclic system (e.g., a dihydropyridine (B1217469) ring). |

Emerging Research Directions and Uncharted Territories

Development of Novel Catalytic Systems for Efficient Synthesis

Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene (B1210022) and isocyanates. morressier.com Modern research is focused on developing safer and more atom-economical catalytic routes. For a molecule like Ethyl (2-(thiophen-3-yl)ethyl)carbamate, this involves exploring catalysts that can mediate the formation of the carbamate linkage under mild conditions.

One promising direction is the use of first-row transition metal catalysts, such as iron, for the dehydrogenative coupling of formamides and alcohols. morressier.com An iron-pincer complex, for example, has been shown to catalyze the formation of N-alkyl and N-aryl carbamates, releasing only H₂ as a byproduct. morressier.com Another sustainable approach involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide, which utilizes CO₂ as a renewable C1 feedstock. acs.org Continuous-flow processes are also being developed to synthesize carbamates from CO₂, amines, and alkyl bromides, which can significantly reduce reaction times. acs.org

Furthermore, catalytic systems are crucial for modifying the thiophene (B33073) ring. While industrial-scale thiophene synthesis can involve reactions over alumina (B75360) catalysts at high temperatures researchgate.net, functionalizing existing thiophene derivatives often relies on transition-metal-catalyzed cross-coupling and C-H activation reactions. Future work could focus on developing catalysts that selectively functionalize the C-H bonds of the thiophene ring in this compound, allowing for the rapid synthesis of analogues.

| Catalytic Method | Key Reactants | Catalyst Example | Advantages | Reference |

|---|---|---|---|---|

| Dehydrogenative Coupling | Formamide, Alcohol | Pincer-supported Iron Complex | Atom-efficient (H₂ byproduct), avoids isocyanates | morressier.com |

| CO₂ Incorporation (Batch) | Amine, CO₂, Alkyl Halide | Cs₂CO₃ / Tetrabutylammonium Iodide | Utilizes CO₂ as a C1 source, avoids phosgene | acs.org |

| CO₂ Incorporation (Flow) | Amine, CO₂, Alkyl Bromide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Rapid reaction times, precise process control | acs.org |

| From Urea and Alcohol | Urea, Alcohol | Metal Oxides (e.g., ZnO, MnO) | Simple, low cost, no pollution | google.com |

Exploration of Less-Common Reactivity Modes of the Carbamate and Thiophene Moieties

The thiophene ring is aromatic and typically undergoes electrophilic substitution reactions, similar to benzene (B151609) but with higher reactivity. wikipedia.orgpharmaguideline.com The electron pairs on the sulfur atom are delocalized into the π-system, which makes the sulfur resistant to alkylation and oxidation. wikipedia.org However, emerging research is exploring less-common transformations. One such area is the catalytic asymmetric dearomatization of thiophenes, which converts the flat, aromatic ring into a three-dimensional chiral structure, a valuable motif in medicinal chemistry. rsc.org Another avenue is the direct functionalization of the sulfur atom, which, while challenging, could lead to novel sulfur-containing compounds.

The carbamate moiety also possesses reactivity beyond simple amide chemistry. It can act as a directing group in C–H activation reactions, guiding a metal catalyst to functionalize a nearby C–H bond on the thiophene ring or the ethyl linker. Additionally, under thermal or catalytic conditions, the carbamate can be cleaved to generate a reactive isocyanate intermediate in situ, which can then be trapped by other nucleophiles. morressier.com Exploring these less-common reactivity modes could unlock new pathways for transforming this compound into more complex and valuable molecules.

Integration with High-Throughput Experimentation and Data-Driven Synthesis

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research for accelerating reaction discovery and optimization. seqens.comresearchgate.net HTE allows for hundreds of experiments to be conducted in parallel in miniaturized formats, rapidly screening vast arrays of catalysts, ligands, solvents, and other reaction parameters. purdue.edupurdue.edu

For a molecule like this compound, HTE could be employed to discover optimal conditions for its synthesis or to develop new transformations. For instance, an HTE screen could rapidly identify the best catalyst and conditions for a C-H arylation reaction at a specific position on the thiophene ring. The combination of HTE with rapid analysis techniques, such as mass spectrometry, enables the screening of hundreds of unique reaction conditions in minutes. purdue.edu This data-driven approach minimizes waste, saves time, and can uncover unexpected reaction outcomes that might be missed in traditional, one-by-one experimentation. seqens.com

| Parameter | Variables Screened | Number of Variations | Rationale |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, [RhCp*Cl₂]₂, Ru(p-cymene)Cl₂]₂ | Multiple | Screen different transition metals known for C-H activation. |

| Ligand | Phosphines, Carbenes, Carboxylic Acids | Dozens | Fine-tune catalyst reactivity and selectivity. |

| Solvent | Toluene, Dioxane, Acetonitrile, Acetic Acid | Multiple | Solubility and polarity can drastically affect reaction outcome. |

| Base/Additive | K₂CO₃, Cs₂CO₃, KOAc, Ag₂O | Multiple | Often crucial for catalyst turnover and reaction efficiency. |

Theoretical Prediction of Undiscovered Chemical Transformations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the reactivity of molecules before a single experiment is performed. scispace.comrsc.org By calculating properties like molecular electrostatic potential (MEP), HOMO-LUMO energy levels, and local reactivity descriptors like Fukui functions, chemists can predict the most likely sites for electrophilic or nucleophilic attack. scispace.comresearchgate.net

Applying these theoretical methods to this compound would allow for the in silico exploration of its chemical space. Calculations could predict the relative reactivity of the different positions on the thiophene ring, helping to design selective functionalization reactions. researchgate.net Furthermore, computational modeling can be used to elucidate complex reaction mechanisms, calculate activation energies for hypothetical transformations, and predict the structures of unknown products. nih.gov This predictive power can guide experimental efforts, saving resources and enabling the rational design of novel chemical transformations that have not yet been discovered in the laboratory.

| Calculated Property | Information Gained | Potential Application |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (red) and electron-poor (blue) regions. | Predicts sites for initial electrophilic/nucleophilic interactions. |

| HOMO/LUMO Energies | Indicates electron-donating/accepting ability. | Assesses reactivity in pericyclic reactions (e.g., cycloadditions). |

| Fukui Functions (f+, f-) | Pinpoints specific atoms most susceptible to nucleophilic (f+) and electrophilic (f-) attack. | Guides design of regioselective functionalization reactions. researchgate.net |

| Transition State Energies | Calculates the energy barrier for a proposed reaction. | Predicts the feasibility and rate of a new chemical transformation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。